Ethyl 1-hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylate
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Overview
Description
Ethyl 1-hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylate is a chemical compound with the molecular formula C11H13BO4. This compound is part of the oxaborole family, which is known for its unique structure containing a boron atom within a heterocyclic ring. The presence of boron in these compounds often imparts unique chemical and biological properties, making them of significant interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ethyl ester group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
Ethyl 1-hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Ethyl 1-hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylate involves its interaction with specific molecular targets. The boron atom in the oxaborole ring can form reversible covalent bonds with hydroxyl groups in enzymes, inhibiting their activity. This inhibition can affect various biological pathways, making the compound useful in studying enzyme function and as a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid: Similar structure but lacks the ethyl ester group.
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid: Similar structure but with a carboxylic acid group at a different position
Uniqueness
Ethyl 1-hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylate is unique due to the presence of the ethyl ester group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C11H13BO4 |
---|---|
Molecular Weight |
220.03 g/mol |
IUPAC Name |
ethyl 1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carboxylate |
InChI |
InChI=1S/C11H13BO4/c1-3-15-11(13)9-5-4-8-6-16-12(14)10(8)7(9)2/h4-5,14H,3,6H2,1-2H3 |
InChI Key |
WMENSPZTRDHQRG-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2C)C(=O)OCC)O |
Origin of Product |
United States |
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